Tert-butyl 3-amino-4-phenylbutanoate;hydrochloride
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Overview
Description
Tert-butyl 3-amino-4-phenylbutanoate;hydrochloride: is a chemical compound with the molecular formula C14H22ClNO2. It is a hydrochloride salt of tert-butyl 3-amino-4-phenylbutanoate, which is a derivative of butanoic acid. This compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-phenylbutanoate;hydrochloride typically involves the reaction of tert-butyl 3-amino-4-phenylbutanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as tetrahydrofuran and reagents like potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified and crystallized to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-4-phenylbutanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the tert-butyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-amino-4-phenylbutanoate;hydrochloride is used as an intermediate in the synthesis of various compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of amino acid derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the development of new drugs for the treatment of various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-phenylbutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Tert-butyl 3-amino-4-phenylbutanoate
- Tert-butyl 3-amino-4-phenylbutanoate;hydrobromide
- Tert-butyl 3-amino-4-phenylbutanoate;hydroiodide
Uniqueness: Tert-butyl 3-amino-4-phenylbutanoate;hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-amino-4-phenylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVMYEROWDCTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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